An In-Depth Technical Guide to 3-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Strategic Intermediate in Modern Synthesis
An In-Depth Technical Guide to 3-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Strategic Intermediate in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, with a primary focus on its molecular weight of 182.11 g/mol , and explore its structural attributes that underpin its reactivity and synthetic utility.[1] This document outlines a plausible, field-proven synthetic pathway, provides detailed experimental protocols, and discusses the compound's strategic applications as a versatile building block for complex, biologically active molecules. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and advanced materials development, the design of synthetic intermediates is a critical determinant of success. 3-Fluoro-4-hydroxy-5-nitrobenzonitrile is a prime example of a strategically designed molecular scaffold.[1] Its unique architecture, featuring four distinct and reactive functional groups—a nitrile, a hydroxyl, a nitro group, and a fluorine atom—on a central benzene ring, makes it an exceptionally valuable precursor.[1]
The individual components contribute synergistically to its utility:
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Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and modulate binding affinity to biological targets.[1][2] In this specific arrangement, the fluorine atom is also activated for nucleophilic aromatic substitution, serving as a versatile handle for introducing further complexity.[1]
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Nitro Group: As a strong electron-withdrawing group, the nitro moiety further activates the aromatic ring. More importantly, it serves as a synthetic precursor that can be readily reduced to an amine, a common functional group in many pharmaceuticals, enabling a vast array of subsequent chemical transformations and cyclization reactions.[1][2]
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Hydroxyl and Nitrile Groups: The phenolic hydroxyl group provides a site for etherification and influences the electronic properties of the ring, while the cyano (nitrile) group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.[2]
This guide will provide the foundational knowledge required to effectively utilize this potent intermediate in research and development settings.
Physicochemical and Structural Properties
The fundamental identity and purity of a synthetic intermediate are paramount. The key properties of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile are summarized below.
| Property | Data | Source(s) |
| Molecular Weight | 182.11 g/mol | [1] |
| Molecular Formula | C₇H₃FN₂O₃ | [1] |
| IUPAC Name | 3-fluoro-4-hydroxy-5-nitrobenzonitrile | [1] |
| CAS Number | 1208917-60-5 | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1C#N)F)O)[O-] | |
| InChI Key | InChI=1S/C7H3FN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | [1] |
Molecular Structure Diagram
The spatial arrangement of the functional groups is critical to the molecule's reactivity.
Caption: 2D structure of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile.
Synthesis and Characterization: A Proposed Pathway
While various synthetic routes can be envisioned, a logical and efficient approach to 3-Fluoro-4-hydroxy-5-nitrobenzonitrile is the regioselective nitration of the readily available precursor, 3-Fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strong activating, ortho, para-directing group, while the fluorine atom is a deactivating, but also ortho, para-directing group. The position ortho to the hydroxyl group and meta to the fluorine (C5) is sterically accessible and electronically favorable for electrophilic substitution.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, adhering to all institutional safety guidelines.
Objective: To synthesize 3-Fluoro-4-hydroxy-5-nitrobenzonitrile via nitration of 3-Fluoro-4-hydroxybenzonitrile.
Materials:
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3-Fluoro-4-hydroxybenzonitrile (1.0 eq)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Fuming Nitric Acid (HNO₃, >90%)
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Dichloromethane (DCM)
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Deionized Water
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for chromatography
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Ethyl Acetate/Hexanes solvent system
Procedure:
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Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C (ice-water bath). Stir until a homogeneous solution is achieved.
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Causality: Using sulfuric acid as the solvent ensures the precursor is fully protonated and soluble, while the low temperature is critical to control the highly exothermic nitration reaction and prevent unwanted side products.
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Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C. Add this mixture dropwise to the solution from Step 1 via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
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Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Slow, dropwise addition is a crucial safety and selectivity measure.
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Reaction Monitoring: After the addition is complete, stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
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Causality: Quenching on ice serves to stop the reaction immediately by diluting the acid and lowering the temperature, and it facilitates the precipitation of the organic product from the aqueous acid.
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Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
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Trustworthiness: This self-validating washing sequence ensures the removal of inorganic acids and salts, which is critical for successful purification and obtaining accurate analytical data.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude solid.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure 3-Fluoro-4-hydroxy-5-nitrobenzonitrile.
Characterization:
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¹H NMR: Confirm the regiochemistry by observing the aromatic proton signals, expecting two doublets with coupling constants characteristic of a 1,2,3,5-tetrasubstituted benzene ring.
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¹⁹F NMR: A singlet peak will confirm the presence of the single fluorine atom.
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Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass of the product (C₇H₃FN₂O₃).
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Infrared (IR) Spectroscopy: Verify the presence of key functional groups: O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).
Applications in Drug Discovery and Beyond
The true value of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile lies in its application as a versatile synthetic intermediate.[1] Its structure is a gateway to a multitude of more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.
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Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward coupling of the core scaffold to other fragments of a target molecule.
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Nitro Group Reduction: The nitro group can be selectively reduced to an aniline. This new amino group can then be used in amide bond formations, reductive aminations, or as a key component in the construction of heterocyclic ring systems (e.g., quinolines, quinazolines, benzimidazoles), which are prevalent motifs in pharmaceuticals.
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Materials Science: In materials science, this compound could be investigated as a monomer or additive in the development of high-performance fluorinated polymers, potentially enhancing properties like thermal stability and chemical resistance.[1]
Conclusion
3-Fluoro-4-hydroxy-5-nitrobenzonitrile is more than just a chemical with a molecular weight of 182.11 g/mol ; it is a meticulously designed tool for the modern chemist.[1] Its high degree of functionalization provides multiple, orthogonal handles for synthetic elaboration. The strategic placement of a fluorine atom for metabolic stability and SₙAr chemistry, combined with a nitro group that serves as a masked amine, makes it an invaluable intermediate. Understanding its properties, reactivity, and synthetic pathways empowers researchers to accelerate the development of novel pharmaceuticals and advanced materials.
References
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3-Fluoro-5-(4-hydroxyphenyl)benzonitrile | C13H8FNO | CID 83129292 . PubChem. Available at: [Link]
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3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 . PubChem. Available at: [Link]
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3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile . National Center for Biotechnology Information (PMC). Available at: [Link]
